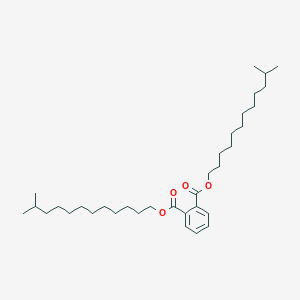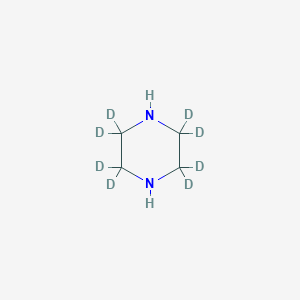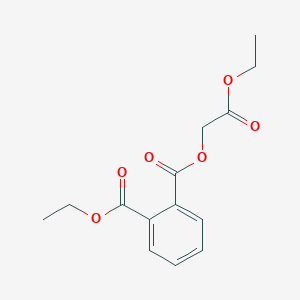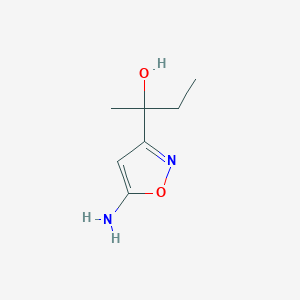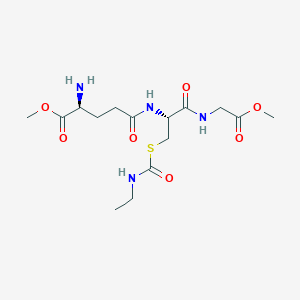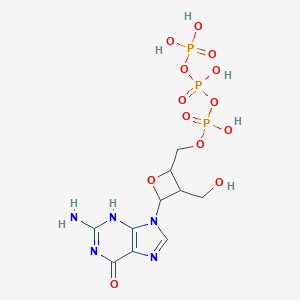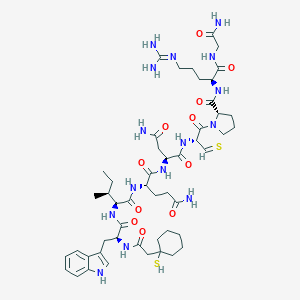![molecular formula C8H13NOS B167250 3H,6H-Thieno[3,4-c]isoxazole,3a,4-dihydro-6-(1-methylethyl)-,trans-(9CI) CAS No. 127865-44-5](/img/structure/B167250.png)
3H,6H-Thieno[3,4-c]isoxazole,3a,4-dihydro-6-(1-methylethyl)-,trans-(9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3H,6H-Thieno[3,4-c]isoxazole,3a,4-dihydro-6-(1-methylethyl)-,trans-(9CI) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mechanism Of Action
The mechanism of action of 3H,6H-Thieno[3,4-c]isoxazole,3a,4-dihydro-6-(1-methylethyl)-,trans-(9CI) is not fully understood. However, it has been reported to inhibit the activity of certain enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the inflammatory response. It has also been reported to induce apoptosis in cancer cells, which may contribute to its anti-tumor activity.
Biochemical And Physiological Effects
3H,6H-Thieno[3,4-c]isoxazole,3a,4-dihydro-6-(1-methylethyl)-,trans-(9CI) has been reported to exhibit various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). It has also been reported to inhibit the expression of matrix metalloproteinases (MMPs), which are involved in the degradation of extracellular matrix proteins.
Advantages And Limitations For Lab Experiments
One of the advantages of using 3H,6H-Thieno[3,4-c]isoxazole,3a,4-dihydro-6-(1-methylethyl)-,trans-(9CI) in lab experiments is its potential to exhibit anti-inflammatory and anti-tumor activities. However, one of the limitations is the lack of understanding of its mechanism of action, which makes it difficult to optimize its use in lab experiments.
Future Directions
There are several future directions for the study of 3H,6H-Thieno[3,4-c]isoxazole,3a,4-dihydro-6-(1-methylethyl)-,trans-(9CI). One of the directions is to further investigate its mechanism of action, which may lead to the development of more effective treatments for inflammatory diseases and cancer. Another direction is to study its potential use in the treatment of neurodegenerative diseases. Additionally, the synthesis method of this compound can be optimized to increase its yield and purity.
Synthesis Methods
The synthesis of 3H,6H-Thieno[3,4-c]isoxazole,3a,4-dihydro-6-(1-methylethyl)-,trans-(9CI) can be achieved through various methods. One of the most commonly used methods is the reaction between 2,4-dimethylthiazole and chloroacetonitrile, followed by the reaction of the resulting product with hydroxylamine hydrochloride and sodium hydroxide. This method has been reported to yield a high purity product with a good yield.
Scientific Research Applications
3H,6H-Thieno[3,4-c]isoxazole,3a,4-dihydro-6-(1-methylethyl)-,trans-(9CI) has been extensively studied for its potential applications in various fields. In the field of medicine, it has been reported to exhibit anti-inflammatory, anti-cancer, and anti-tumor activities. It has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.
properties
CAS RN |
127865-44-5 |
|---|---|
Product Name |
3H,6H-Thieno[3,4-c]isoxazole,3a,4-dihydro-6-(1-methylethyl)-,trans-(9CI) |
Molecular Formula |
C8H13NOS |
Molecular Weight |
171.26 g/mol |
IUPAC Name |
(3aR,6R)-6-propan-2-yl-3,3a,4,6-tetrahydrothieno[3,4-c][1,2]oxazole |
InChI |
InChI=1S/C8H13NOS/c1-5(2)8-7-6(4-11-8)3-10-9-7/h5-6,8H,3-4H2,1-2H3/t6-,8-/m1/s1 |
InChI Key |
CTDNOWFDQKVGLD-HTRCEHHLSA-N |
Isomeric SMILES |
CC(C)[C@@H]1C2=NOC[C@@H]2CS1 |
SMILES |
CC(C)C1C2=NOCC2CS1 |
Canonical SMILES |
CC(C)C1C2=NOCC2CS1 |
synonyms |
3H,6H-Thieno[3,4-c]isoxazole,3a,4-dihydro-6-(1-methylethyl)-,trans-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






